molecular formula C18H17NO3 B2449283 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338759-79-8

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2449283
CAS No.: 338759-79-8
M. Wt: 295.338
InChI Key: RSGHTBXQXBENFM-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-8-15(9-7-12)19-18(20)14-10-13-4-3-5-16(21-2)17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGHTBXQXBENFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol and a suitable catalyst.

    Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide by reacting with 4-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: 8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide.

    Reduction: 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-amine.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with the methoxy group at the 7th position.

    8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, characterized by its unique structural features, which include a methoxy group at the 8-position and an N-(4-methylphenyl) substituent. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical formula of this compound is C18_{18}H17_{17}NO3_3. The chromene backbone consists of a fused benzene and pyran ring, which contributes to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. For instance, flow cytometry analysis demonstrated that the compound increases p53 expression levels and activates caspase-3, leading to programmed cell death in targeted cancer cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity could make it a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound has been explored as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting enzymes involved in cell proliferation can be beneficial .

The mechanism of action involves several pathways:

  • Enzyme Interaction : The compound binds selectively to enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
  • Gene Expression : The compound influences gene expression related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy and methyl substitutionsAnticancer, anti-inflammatory
N-(4-chlorophenyl)-2H-chromene-3-carboxamideChlorine substitutionVarying enzyme inhibition profiles
N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamideDimethyl substitution on phenyl ringEnhanced antimicrobial properties

Case Studies

  • In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50_{50} value of 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through caspase activation .
  • Anti-inflammatory Assessment : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2H-chromene scaffold .

Methoxy Group Introduction : Methoxylation at the 8-position via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxy-protecting groups like SEM or MOM) .

Amidation : Reacting the chromene-3-carboxylic acid intermediate with 4-methylaniline using coupling agents (e.g., EDCI, HOBt) in solvents like DMF or THF .

Q. Key Optimization Parameters :

  • Temperature : 60–80°C for amidation to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) improves coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the methoxy group (δ 3.8–4.0 ppm), chromene olefinic protons (δ 6.5–7.5 ppm), and aromatic protons of the 4-methylphenyl group (δ 7.2–7.4 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₇NO₃; theoretical [M+H]⁺ = 300.1234) .
  • HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients (retention time ~12–14 min) .

Advanced Research Questions

Q. How do substituent variations impact the compound’s biological activity?

Structural analogs reveal:

  • Methoxy Position : 8-Methoxy enhances lipophilicity and membrane permeability compared to 6- or 7-substituted analogs, improving cellular uptake in anticancer assays .
  • 4-Methylphenyl vs. Halogenated Phenyl : The 4-methyl group reduces cytotoxicity in non-target cells compared to chloro- or fluoro-substituted derivatives, suggesting selectivity .

Table 1 : Bioactivity Comparison of Analogues

SubstituentAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
8-OCH₃, 4-CH₃Ph (target)12.3 ± 1.232 (S. aureus)
8-OCH₃, 4-ClPh8.9 ± 0.816 (E. coli)
6-OCH₃, 4-CH₃Ph25.1 ± 2.1>64

Q. How can contradictory data on enzyme inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 5–50 μM) arise from:

  • Assay Conditions : Variations in pH (7.4 vs. 6.8), ionic strength, or co-solvents (e.g., DMSO >1% alters enzyme kinetics) .
  • Compound Purity : HPLC purity <95% may introduce confounding impurities; repurification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Structural Confirmation : X-ray crystallography or NOESY NMR to verify the Z/E configuration of the chromene ring, which affects binding .

Q. What strategies improve yield in large-scale synthesis?

  • Continuous Flow Reactors : Enhance reproducibility for the condensation step (80% yield vs. 65% in batch) .
  • Microwave-Assisted Synthesis : Reduces amidation time from 12 hours to 2 hours (70→85°C, 300 W) .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss .

Q. How does solvation affect the compound’s stability in biological assays?

  • DMSO Stock Solutions : Degradation <5% at −20°C for 1 month; avoid freeze-thaw cycles.
  • Aqueous Buffers : Precipitation occurs at pH >8.0; use PBS (pH 7.4) with 0.1% Tween-80 for solubility .

Q. What computational methods predict SAR for this compound?

  • Molecular Docking (AutoDock Vina) : Identifies hydrogen bonding between the carboxamide and kinase active sites (e.g., EGFR-TK) .
  • QSAR Models : Electron-withdrawing substituents at the 4-phenyl position correlate with enhanced anticancer activity (R² = 0.82) .

Q. How are metabolic pathways elucidated for this compound?

  • In Vitro CYP450 Assays : Major metabolites (e.g., demethylated chromene) identified via LC-MS/MS using human liver microsomes .
  • Pharmacokinetic Profiling : Plasma half-life (t₁/₂) of 4.2 hours in murine models suggests twice-daily dosing .

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